molecular formula C15H25N3O3 B10903262 1,3-dimethyl-5-[(octylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-[(octylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10903262
M. Wt: 295.38 g/mol
InChI Key: WQJZWQKMRLMMSO-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[(OCTYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound belonging to the pyrimidinetrione family This compound is characterized by its unique structure, which includes an octylamino group attached to a methylene bridge, and three keto groups on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[(OCTYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the reaction of 1,3-dimethylbarbituric acid with octylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: 1,3-dimethylbarbituric acid and octylamine.

    Catalyst: A suitable base such as sodium hydroxide or potassium carbonate.

    Solvent: Anhydrous ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[(OCTYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the octylamino position.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted pyrimidinetriones.

Scientific Research Applications

1,3-DIMETHYL-5-[(OCTYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[(OCTYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-5-[(DIMETHYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure but with a dimethylamino group instead of an octylamino group.

    5-[(4-METHOXYANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains a methoxyanilino group.

Uniqueness

The uniqueness of 1,3-DIMETHYL-5-[(OCTYLAMINO)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its octylamino group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(octyliminomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C15H25N3O3/c1-4-5-6-7-8-9-10-16-11-12-13(19)17(2)15(21)18(3)14(12)20/h11,19H,4-10H2,1-3H3

InChI Key

WQJZWQKMRLMMSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=CC1=C(N(C(=O)N(C1=O)C)C)O

Origin of Product

United States

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